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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that was under

development by GlaxoSmithKline for the treatment of insomnia. Orexin-A and orexin-B are

neuropeptides that play a crucial role in the regulation of wakefulness and arousal by activating

the orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing both of these receptors, SB-
649868 effectively blocks the wake-promoting signals of the orexin system, thereby facilitating

the initiation and maintenance of sleep. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, pharmacology, and mechanism

of action of SB-649868, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties
SB-649868 is a synthetic, small-molecule compound with the IUPAC name N-[(2S)-1-[5-(4-

fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yl]methyl-1-benzofuran-4-

carboxamide.[1] Its chemical and physical data are summarized in the table below.[1]
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Property Value Reference

Chemical Formula C26H24FN3O3S [1]

Molar Mass 477.55 g/mol [1]

IUPAC Name

N-[(2S)-1-[5-(4-fluorophenyl)-2-

methyl-1,3-thiazol-4-

yl]carbonylpiperidin-2-

yl]methyl-1-benzofuran-4-

carboxamide

[1]

SMILES

CC1=NC(=C(S1)C2=CC=C(C=

C2)F)C(=O)N3CCCC[C@H]3C

NC(=O)C4=C5C=COC5=CC=

C4

[1]

Appearance Solid powder [2]

Solubility Soluble in DMSO [2]

Storage

Dry, dark, and at 0 - 4°C for

short term or -20°C for long

term

[2]

Note: Specific quantitative data for aqueous solubility, melting point, and pKa of SB-649868 are

not readily available in publicly accessible sources.

Pharmacological Properties
SB-649868 is a potent dual antagonist of both OX1 and OX2 receptors. Its pharmacological

profile has been characterized through various in vitro and in vivo studies.

In Vitro Pharmacology
The in vitro activity of SB-649868 has been determined using receptor binding and functional

assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/SB-649868
https://en.wikipedia.org/wiki/SB-649868
https://en.wikipedia.org/wiki/SB-649868
https://en.wikipedia.org/wiki/SB-649868
https://www.medkoo.com/products/11247
https://www.medkoo.com/products/11247
https://www.medkoo.com/products/11247
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://www.benchchem.com/product/b1680840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter OX1 Receptor OX2 Receptor Reference

pKi (Binding Affinity) 9.4 9.5 [3][4]

pKi ([3H]ACT-078573

displacement)
9.27 8.91 [3]

pKb (Functional

Antagonism)
9.67 ± 0.03 9.64 ± 0.07 [3]

Pharmacokinetics
Pharmacokinetic studies in humans have provided insights into the absorption, distribution,

metabolism, and excretion of SB-649868.

Parameter Value Reference

Half-life (t1/2) 3-6 hours [5][6]

Metabolism

Extensively metabolized,

primarily via oxidation of the

benzofuran ring.

Excretion Primarily via feces.

CYP Inhibition
Dose-dependent inhibition of

CYP3A4.
[5]

Mechanism of Action: Orexin Signaling Pathway
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that are

primarily coupled to the Gq protein. Activation of these receptors by orexin-A or orexin-B

initiates a signaling cascade that leads to neuronal excitation and the promotion of

wakefulness. SB-649868 exerts its sleep-promoting effects by competitively blocking the

binding of orexins to both OX1R and OX2R, thereby inhibiting this signaling pathway.

The binding of orexins to their receptors stimulates phospholipase C (PLC), which then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
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activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of

downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including

extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased neuronal

excitability. There is also evidence for the coupling of orexin receptors to Gi and Gs proteins,

which can modulate cyclic AMP (cAMP) levels.
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Orexin Signaling Pathway and Antagonism by SB-649868

Orexin A / Orexin B

OX1 Receptor OX2 Receptor

SB-649868

Gq

Phospholipase C (PLC)

PIP2

hydrolyzes

IP3 DAG

Intracellular Ca2+ Release

Protein Kinase C (PKC)

Wakefulness & Arousal

MAPK Pathway (ERK1/2)
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Radioligand Binding Assay Workflow

Start

Prepare cell membranes
expressing OX1 or OX2 receptors

Incubate membranes with a fixed
concentration of radioligand (e.g., [3H]-EMPA)

and varying concentrations of SB-649868

Separate bound from free radioligand
via rapid filtration

Quantify radioactivity of bound ligand
using liquid scintillation counting

Analyze data to determine IC50
and calculate Ki value

End
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Inositol Phosphate Accumulation Assay Workflow

Start

Seed cells expressing OX1 or OX2
receptors into 96-well plates

Pre-incubate cells with varying
concentrations of SB-649868

Stimulate cells with a fixed
concentration of orexin-A

Lyse cells and measure
inositol phosphate accumulation

(e.g., using a FRET-based assay kit)

Analyze data to determine the
IC50 and calculate the pKb value

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://en.wikipedia.org/wiki/SB-649868
https://www.medkoo.com/products/11247
https://www.medchemexpress.com/SB-649868.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904256/
https://pubmed.ncbi.nlm.nih.gov/21730017/
https://pubmed.ncbi.nlm.nih.gov/21730017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3306884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3306884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3306884/
https://www.benchchem.com/product/b1680840#the-chemical-structure-and-properties-of-sb-649868
https://www.benchchem.com/product/b1680840#the-chemical-structure-and-properties-of-sb-649868
https://www.benchchem.com/product/b1680840#the-chemical-structure-and-properties-of-sb-649868
https://www.benchchem.com/product/b1680840#the-chemical-structure-and-properties-of-sb-649868
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680840?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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